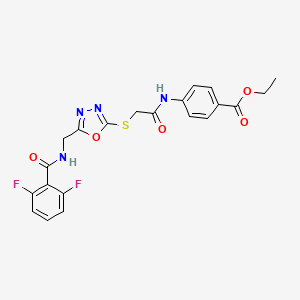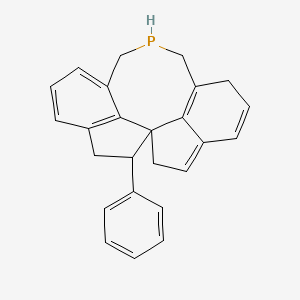
4H-Diindeno[7,1-cd
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Diindeno[7,1-cd] is a complex organic compound known for its unique structure and properties It is a derivative of diindeno, characterized by its fused ring system which includes indeno groups attached to a central core
Aplicaciones Científicas De Investigación
4H-Diindeno[7,1-cd] has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including anti-cancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: In the field of optoelectronics, it is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Mecanismo De Acción
Target of Action
It is known that 4h-diindeno[7,1-cd] is a chiral phosphine ligand used for enantioselective synthesis . In this context, the target would be the reactants in the synthesis process that this compound] interacts with to facilitate the reaction.
Mode of Action
The mode of action of this compound] involves its interaction with the reactants in the synthesis process. It acts as a catalyst, facilitating the reaction and leading to high yield and high enantioselective results
Result of Action
The result of this compound]'s action is the facilitation of enantioselective synthesis, leading to high yield and high enantioselective results . This implies that it helps control the spatial arrangement of atoms in the synthesized molecules, which is crucial in many chemical and pharmaceutical applications.
Métodos De Preparación
The synthesis of 4H-Diindeno[7,1-cd] typically involves multi-step organic reactions. One common synthetic route includes the use of Suzuki coupling reactions, where bromo derivatives are coupled with boronic acids in the presence of palladium catalysts. The reaction conditions often involve inert atmospheres, such as nitrogen, and solvents like toluene or dichloromethane. Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent yields and purity.
Análisis De Reacciones Químicas
4H-Diindeno[7,1-cd] undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions typically use reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, using reagents such as halogens or nitro groups under acidic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro compounds.
Comparación Con Compuestos Similares
4H-Diindeno[7,1-cd] can be compared with other similar compounds such as:
Diindeno[1,2-b;1’,2’-i]anthracenes: These compounds have similar fused ring systems but differ in the position and type of substituents, affecting their electronic properties.
Diindeno-fused dibenzo[a,h]anthracenes: These derivatives exhibit different degrees of non-planarity and electronic structures, making them suitable for various applications in organic electronics.
The uniqueness of this compound] lies in its specific ring fusion and substituent patterns, which confer distinct electronic and chemical properties, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
18-phenyl-10-phosphapentacyclo[10.6.1.11,4.016,19.08,20]icosa-3,5,8(20),12,14,16(19)-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23P/c1-2-6-17(7-3-1)22-14-19-9-5-11-21-16-26-15-20-10-4-8-18-12-13-25(22,23(18)20)24(19)21/h1-9,11-12,22,26H,10,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSOXOMTYBAEBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=CCC34C2=C1CPCC5=CC=CC(=C53)CC4C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
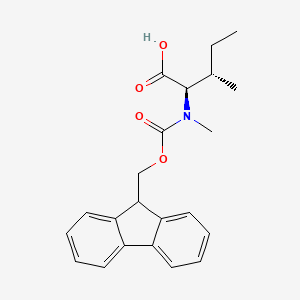
![ethyl (2Z)-2-[(furan-2-carbonyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2609119.png)
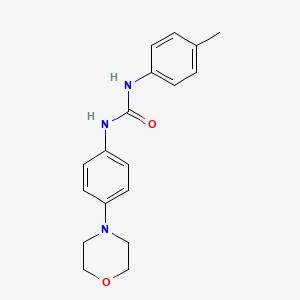
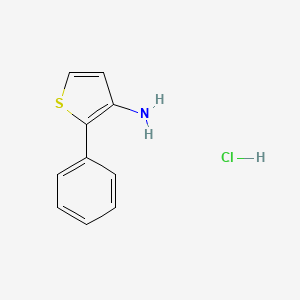
![1-(4-Chlorobenzyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2609125.png)

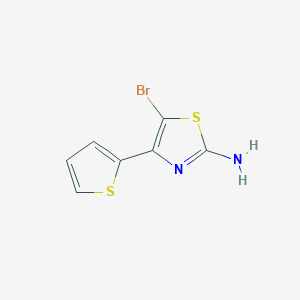

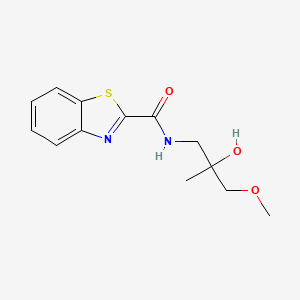
![N-(3,4-Dimethoxyphenyl)-2-{[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2609132.png)
![N-[(6-phenylpyrimidin-4-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2609133.png)

